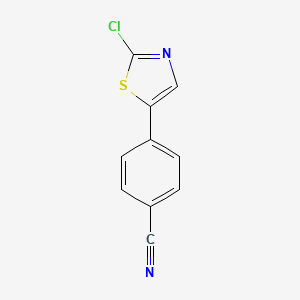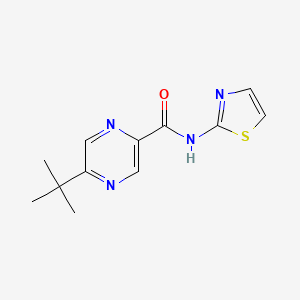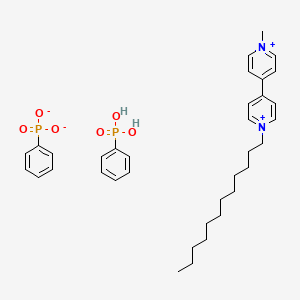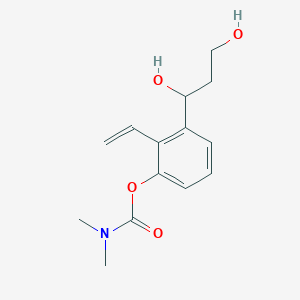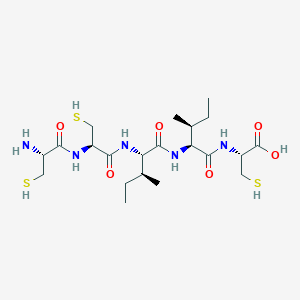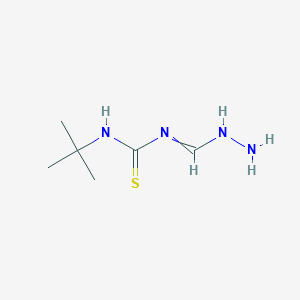
N-tert-Butyl-N'-(hydrazinylmethylidene)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a hydrazinylmethylidene group, and a thiourea moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea typically involves the reaction of tert-butyl isothiocyanate with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
tert-Butyl isothiocyanate+Hydrazine derivative→N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea
Industrial Production Methods
Industrial production of N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The thiourea moiety can undergo substitution reactions with various electrophiles, leading to the formation of substituted thioureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve the desired reduction.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted thioureas with various functional groups.
Aplicaciones Científicas De Investigación
N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or proteins, leading to the modulation of biochemical pathways. The presence of the thiourea moiety allows the compound to form strong interactions with metal ions and other biomolecules, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Butylthiourea: Similar structure but lacks the hydrazinylmethylidene group.
N,N’-Di-tert-butylthiourea: Contains two tert-butyl groups but lacks the hydrazinylmethylidene group.
N-tert-Butyl-N’-phenylthiourea: Contains a phenyl group instead of the hydrazinylmethylidene group.
Uniqueness
N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea is unique due to the presence of both the tert-butyl and hydrazinylmethylidene groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propiedades
Número CAS |
915949-22-3 |
|---|---|
Fórmula molecular |
C6H14N4S |
Peso molecular |
174.27 g/mol |
Nombre IUPAC |
1-tert-butyl-3-(hydrazinylmethylidene)thiourea |
InChI |
InChI=1S/C6H14N4S/c1-6(2,3)10-5(11)8-4-9-7/h4H,7H2,1-3H3,(H2,8,9,10,11) |
Clave InChI |
RQSUWQAYNURIQB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=S)N=CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide](/img/structure/B12605482.png)
![Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12605485.png)
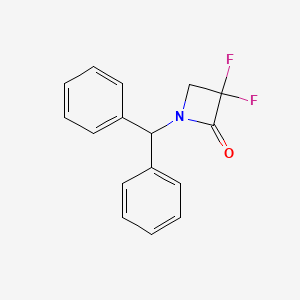
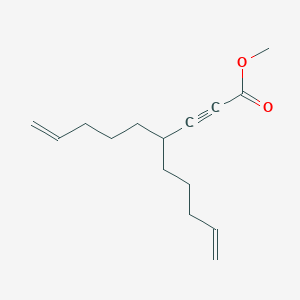
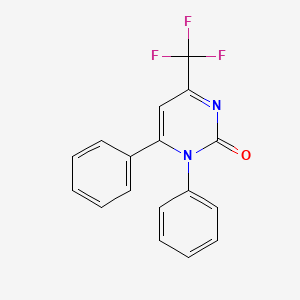
![Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone](/img/structure/B12605510.png)


![7-(Chloromethyl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B12605529.png)
